8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one
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Overview
Description
8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one is a heterocyclic compound with a unique structure that combines a thiazine ring fused to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indoline-2-thiones with propiolate esters in an aqueous medium. This reaction proceeds through the conjugate addition of thiones, resulting in ethyl (3-(indol-2-yl)thio)acrylates, which subsequently undergo intramolecular cyclization to produce the desired thiazino-benzimidazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of 8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or interfering with DNA replication in cancer cells. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 4H-[1,3]thiazino[3,2-a]indol-4-one
- 8-Methyl-2-propyl-4H-[1,3]thiazino[3,2-a]indol-4-one
Uniqueness
8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one stands out due to its unique combination of a thiazine ring fused to a benzimidazole core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .
Properties
CAS No. |
64411-78-5 |
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Molecular Formula |
C11H7ClN2OS |
Molecular Weight |
250.70 g/mol |
IUPAC Name |
8-chloro-2-methyl-[1,3]thiazino[3,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C11H7ClN2OS/c1-6-4-10(15)14-9-3-2-7(12)5-8(9)13-11(14)16-6/h2-5H,1H3 |
InChI Key |
SLVMEQWPWQMKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C3=C(C=C(C=C3)Cl)N=C2S1 |
Origin of Product |
United States |
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